4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide
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Overview
Description
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxobenzoisoquinoline core and a pyridinylbutanamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxobenzoisoquinoline core, followed by the introduction of the butanamide side chain and the pyridinyl group. Key reagents and conditions may include:
Starting Materials: 1,3-dioxobenzoisoquinoline, 6-methylpyridine, butanoyl chloride.
Reaction Conditions: Use of organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-butyric acid methyl ester
- 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
Uniqueness
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide stands out due to its unique combination of a dioxobenzoisoquinoline core and a pyridinylbutanamide moiety
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-6-2-11-18(23-14)24-19(26)12-5-13-25-21(27)16-9-3-7-15-8-4-10-17(20(15)16)22(25)28/h2-4,6-11H,5,12-13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUQIZGMVFZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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